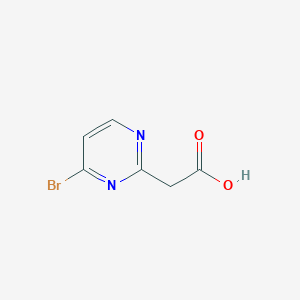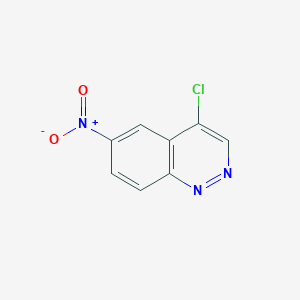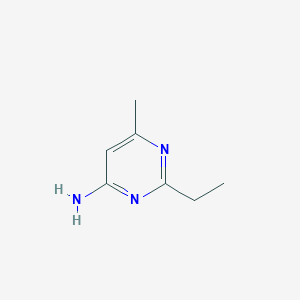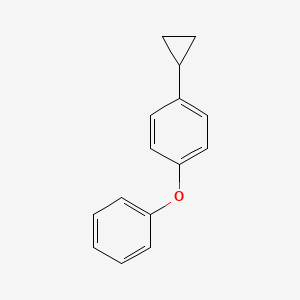
2-(2,6-Dichloro-4-pyridyl)-2-propanol
Overview
Description
“(2,6-Dichloro-4-pyridyl)methanol” is a chemical compound with the empirical formula C6H5Cl2NO. It has a molecular weight of 178.02 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
There is a paper titled “Synthesis of 2-(2,6-dichloro-4-pyridyl)-3-propargyl-5-ethyl-6-methyl-4(3H)-pyrimidinone, a promising new herbicide” that might contain relevant information . Another paper titled “Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives” discusses the synthesis of several pyridine derivatives .Molecular Structure Analysis
The SMILES string for “(2,6-Dichloro-4-pyridyl)methanol” is OCC1=CC (Cl)=NC (Cl)=C1 . The InChI is 1S/C6H5Cl2NO/c7-5-1-4 (3-10)2-6 (8)9-5/h1-2,10H,3H2 .Chemical Reactions Analysis
A paper titled “Anomalous transformations of acetaldehyde (2,6-dichloro-4-pyridyl)hydrazone” discusses the formation of several compounds when acetaldehyde (2,6-dichloro-4-pyridyl)hydrazone is heated with zinc chloride .Scientific Research Applications
Polymer Science and Thermal Response
Studies have explored the atom transfer radical polymerizations of N-isopropylacrylamide carried out in 2-propanol, resulting in polymers with narrow dispersities and significant degrees of polymerization. These polymers exhibit a strong thermal response, with phase transition temperatures decreasing with increasing molecular weight, highlighting the utility of 2-propanol as a solvent in polymer science for controlling polymer properties (Xia et al., 2005).
Coordination Chemistry and Ligand Design
Research on 2,6-di(pyrazol-1-yl)pyridine derivatives as ligands demonstrates their versatility in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. This highlights the potential of pyridine-based ligands in designing new materials and sensors (Halcrow, 2005).
Organic Synthesis and Catalysis
The synthesis and selective deblocking of propargyl carbonates in the presence of propargyl carbamates using tetrathiomolybdate showcases the utility of specific reagents in organic synthesis for protecting group strategies, illustrating the importance of solvent and reagent choice in synthetic chemistry (Ramesh et al., 2005).
Insecticidal Applications
The development of pyridalyl, a compound containing a dichloroallyloxy group similar to the structure , as a novel insecticidal agent emphasizes the potential of pyridine derivatives in agricultural applications. Pyridalyl offers control over various pests without phytotoxicity, suggesting that derivatives of pyridine could have significant agricultural benefits (Sakamoto et al., 2004).
Photocatalytic Activities
The synthesis of penta-pyridyl type ligands and their rapid coordination to transition metals for photocatalytic water reduction applications demonstrates the importance of pyridine-based ligands in the development of catalysts for sustainable chemical processes. Such studies highlight the potential of pyridine derivatives in renewable energy research (Bachmann et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-8(2,12)5-3-6(9)11-7(10)4-5/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBHWFKUZYUWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


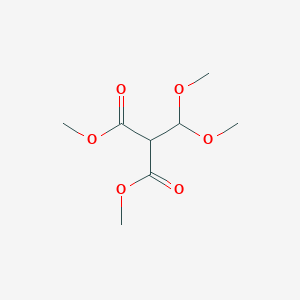


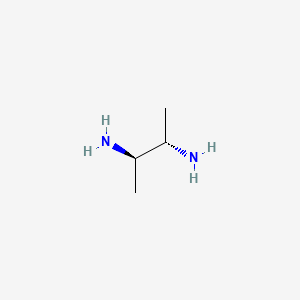
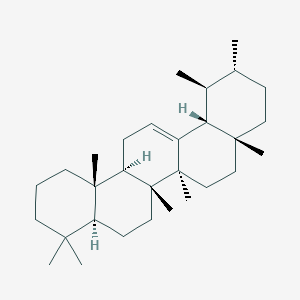
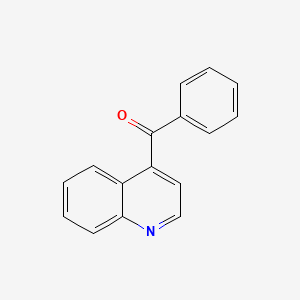
![Benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1642028.png)

